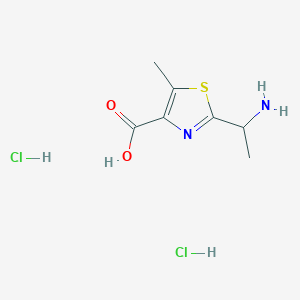

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and its carboxylic acid functionality, which can engage in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-methylthiazole and ethylamine.

Reaction Steps:

Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Purification: After synthesis, the compound is purified through crystallization or other methods to remove impurities and obtain the final product in its dihydrochloride form.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various substituted thiazoles and aminoethyl derivatives.

Mécanisme D'action

Target of Action

The primary target of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This family of kinases plays a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner . This suggests that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by this compound affects several biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Pharmacokinetics

The compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled compound . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK kinases by this compound has several cellular effects. For example, it promotes skeletal myogenic differentiation of certain types of cells . It also increases the survival rate of human embryonic stem cells and iPSC undergoing cryopreservation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Applications De Recherche Scientifique

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2-(1-Aminoethyl)thiazole-4-carboxylic acid: Similar structure but without the methyl group.

5-Methylthiazole-4-carboxylic acid: Lacks the aminoethyl group.

2-(1-Aminoethyl)-4-carboxylic acid: Different heterocyclic ring structure.

Propriétés

IUPAC Name |

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOHPYNEMEWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)

![(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2996241.png)

![5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2996242.png)

![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)

![N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2996249.png)

![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)